REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].C[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:16]=1C.ClC1CCCCC1=O>O>[CH2:1]([N:3]1[C:16]2[CH2:15][CH2:14][CH2:13][CH2:12][C:11]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2]
|
Name
|
|
Quantity
|
266.2 g
|
Type
|
reactant
|
Smiles
|
C(C)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
132.5 g
|
Type
|
reactant
|
Smiles
|
ClC1C(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a clear solution which
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C2=CC=CC=C2C=2CCCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |